molecular formula C13H10N2O2 B1310380 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 24675-93-2

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B1310380
CAS RN: 24675-93-2
M. Wt: 226.23 g/mol
InChI Key: WCRBATJQPYIJHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one”, there are related studies on the synthesis of similar compounds. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . Another study reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones via a tandem reaction of benzo [d]oxazoles with 2-oxo-2-arylacetic acids .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound has been utilized in the development of full-color fluorescent materials for high-performance OLEDs. Its ability to exhibit a wide range of emissions across the visible spectrum makes it a valuable component in creating cost-effective multicolor displays .

Anticancer Research

Derivatives of this compound have shown promising results in anticancer studies . They have been designed and synthesized with modifications to enhance antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .

Chemical Synthesis

This compound serves as a precursor in the synthesis of quinazolinbenzoxazine derivatives . These derivatives have diverse applications, including medicinal chemistry and material science .

Anti-Inflammatory Agents

Research indicates potential for this compound to be used in the development of anti-inflammatory agents . Its structural framework allows for modifications that can target specific inflammatory pathways .

Pharmacophore Development

The compound’s structure is considered a pharmacophore in some antitumor drugs. It can be used as a building block in the design of new drugs with enhanced efficacy and specificity .

Molecular Docking Studies

The compound and its derivatives are used in molecular docking studies to understand the interaction with biological targets. This is crucial in drug design and discovery processes, where binding affinities and orientations are analyzed .

properties

IUPAC Name

2-phenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13-11(9-5-2-1-3-6-9)17-10-7-4-8-14-12(10)15-13/h1-8,11H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRBATJQPYIJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425093
Record name 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24675-93-2
Record name 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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